4-Chloro-2-(difluoromethoxy)-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(difluoromethoxy)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, difluoromethoxy, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethoxy)-1-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Methoxylation: The substitution of a hydrogen atom with a difluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
4-Chloro-2-(difluoromethoxy)-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethoxy)-1-iodobenzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
4-Chloro-2-(difluoromethoxy)aniline: Similar structure but with an amine group instead of iodine.
4-Chloro-2-nitroaniline: Contains a nitro group instead of difluoromethoxy and iodine.
4-Chloro-2-fluoroaniline: Features a fluorine atom instead of difluoromethoxy and iodine.
Uniqueness: 4-Chloro-2-(difluoromethoxy)-1-iodobenzene is unique due to the combination of chlorine, difluoromethoxy, and iodine substituents on the benzene ring
Properties
Molecular Formula |
C7H4ClF2IO |
---|---|
Molecular Weight |
304.46 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H |
InChI Key |
YOXRNVOUIXKVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.